- Palladium-catalyzed regioselective C-H fluoroalkylation of indoles at the C4-position, Chemical Communications (Cambridge, 2017, 53(28), 3945-3948
Cas no 903499-35-4 (1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 1H-Indole, 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 1H-Indole,1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
- 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (ACI)
- 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
- MFCD11977286
- 1-Methylindole-7-boronic Acid Pinacol Ester
- P11308
- DTXSID40743106
- 903499-35-4
- SCHEMBL14738329
- 1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- SB16078
- EN300-1706444
- Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- (1-METHYL-1H-INDOL-7-YL)BORONIC ACID PINACOL ESTER
- SY300931
- AKOS016001015
- SWOGXWISGFKQRK-UHFFFAOYSA-N
- CS-0054492
- BS-24870
- Z2044812358
-
- MDL: MFCD11977286
- Inchi: 1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-6-7-11-9-10-17(5)13(11)12/h6-10H,1-5H3
- InChI Key: SWOGXWISGFKQRK-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1C2=C(C=CN2C)C=CC=1
Computed Properties
- Exact Mass: 257.15900
- Monoisotopic Mass: 257.1587090g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.4Ų
Experimental Properties
- PSA: 23.39000
- LogP: 2.47750
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009328-1g |
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
903499-35-4 | 95% | 1g |
$432.28 | 2023-08-31 | |
| Matrix Scientific | 092658-250mg |
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, 95+% |
903499-35-4 | 95+% | 250mg |
$605.00 | 2023-09-09 | |
| Matrix Scientific | 092658-1g |
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, 95+% |
903499-35-4 | 95+% | 1g |
$1143.00 | 2023-09-09 | |
| Fluorochem | 217375-250mg |
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
903499-35-4 | 95% | 250mg |
£225.00 | 2022-03-01 | |
| Fluorochem | 217375-1g |
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
903499-35-4 | 95% | 1g |
£438.00 | 2022-03-01 | |
| Fluorochem | 217375-5g |
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
903499-35-4 | 95% | 5g |
£1313.00 | 2022-03-01 | |
| TRC | I708153-50mg |
1H-Indole, 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
903499-35-4 | 50mg |
$115.00 | 2023-05-18 | ||
| TRC | I708153-100mg |
1H-Indole, 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
903499-35-4 | 100mg |
$190.00 | 2023-05-18 | ||
| TRC | I708153-250mg |
1H-Indole, 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
903499-35-4 | 250mg |
$391.00 | 2023-05-18 | ||
| TRC | I708153-500mg |
1H-Indole, 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
903499-35-4 | 500mg |
$689.00 | 2023-05-18 |
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Production Method
Production Method 1
Production Method 2
1.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ; rt; 2 - 8 h, 80 °C
- Convenient synthesis of 1H-indol-1-yl boronates via palladium(0)-catalyzed borylation of bromo-1H-indoles with 'pinacolborane', Helvetica Chimica Acta, 2006, 89(5), 936-946
Production Method 3
- A Cu-Promoted C-N Coupling of Boron Esters and Diaziridinone. An Approach to Aryl Ureas, Organic Letters, 2021, 23(22), 8958-8962
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Raw materials
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preparation Products
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Suppliers
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Recent Advances in the Study of 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 903499-35-4)
The compound 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 903499-35-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This boronic acid derivative serves as a crucial intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex bioactive molecules. Recent studies have highlighted its potential in the development of novel therapeutics, particularly in oncology and inflammation-related diseases.
One of the most notable advancements involves the use of this compound in the synthesis of indole-based kinase inhibitors. Researchers have demonstrated its efficacy in constructing selective inhibitors for tyrosine kinases, which play a pivotal role in cancer cell proliferation and survival. The boronate ester moiety in 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole facilitates efficient coupling with various aryl halides, yielding high-purity products with excellent yields. This has streamlined the production of candidate molecules for preclinical testing.
In addition to its synthetic utility, recent investigations have explored the biochemical properties of this compound. Studies have shown that it exhibits moderate solubility in organic solvents, making it suitable for a wide range of reaction conditions. Furthermore, its stability under physiological conditions has been confirmed, which is a critical factor for its application in medicinal chemistry. These properties underscore its potential as a building block for the development of next-generation pharmaceuticals.
Another significant area of research involves the use of 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in the design of boron-containing drugs. Boron-based compounds have gained traction due to their unique interactions with biological targets, such as enzymes and receptors. Recent findings suggest that this compound can be leveraged to create potent proteasome inhibitors, which are being investigated for their anti-cancer effects. The ability of boron to form reversible covalent bonds with active site residues enhances the specificity and efficacy of these inhibitors.
Looking ahead, the continued exploration of 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is expected to yield further breakthroughs in drug discovery. Its compatibility with modern synthetic techniques, combined with its favorable pharmacokinetic properties, positions it as a valuable tool for medicinal chemists. Future research will likely focus on optimizing its derivatives for enhanced bioactivity and reduced toxicity, paving the way for new therapeutic options.
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